Optovin

説明

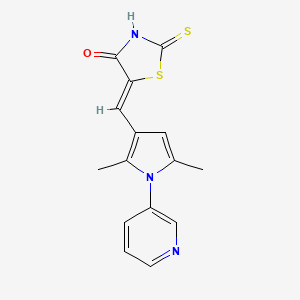

Structure

3D Structure

特性

IUPAC Name |

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129155 |

Source

|

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348575-88-2 |

Source

|

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structure-Activity Relationship of Optovin: A Technical Guide for Researchers

Abstract

Optovin, a photoactive small molecule, has emerged as a powerful tool for the optical control of neuronal activity. Its unique ability to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel upon illumination has opened new avenues for research in sensory biology and pharmacology. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Optovin, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action and the chemical features governing its biological activity. We will delve into the photochemical properties of Optovin, the critical role of its constituent chemical moieties, and the covalent modification of the TRPA1 channel that underpins its function. Furthermore, this guide presents detailed, field-proven protocols for assessing Optovin's activity, ensuring scientific integrity and reproducibility.

Introduction: Optovin, a Photochemical Probe for TRPA1

Optovin is a small molecule that acts as a reversible, photoactivated agonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a critical sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[2] The activation of TRPA1 is a key event in the generation of pain and neurogenic inflammation, making it a significant target for analgesic drug development.[3]

Unlike conventional agonists that bind to a receptor to elicit a response, Optovin's activity is contingent upon illumination with violet light.[4] This property allows for precise spatiotemporal control of TRPA1 activation, making it an invaluable tool in optogenetics and chemical biology for studying neuronal circuits and pain pathways.[5] Understanding the relationship between Optovin's chemical structure and its biological activity is paramount for the rational design of new photoprobes with improved properties and for advancing our knowledge of TRPA1 channel function.

The Core Structure of Optovin and its Biological Activity

The chemical architecture of Optovin is characterized by three key heterocyclic rings: a pyridine ring, a pyrrole ring, and a rhodanine ring. Initial SAR studies have revealed that not all of these components are equally essential for its photo-activated agonism of TRPA1.

Unraveling the Essential Moieties

Systematic modification of the Optovin scaffold has demonstrated that the pyrrole and rhodanine rings are indispensable for its biological activity . In contrast, the pyridine ring can be replaced with other aromatic or even aliphatic groups without completely abolishing its function.[4] This finding pinpoints the pyrrole-rhodanine conjugate as the core pharmacophore responsible for the photo-dependent activation of TRPA1.

The rhodanine moiety, a derivative of thiazolidine, is known for its diverse biological activities and its utility as a scaffold in medicinal chemistry.[6] In the context of Optovin, the rhodanine ring is believed to play a crucial role in the molecule's photochemical properties.[7] Rhodanine-containing compounds are known to be photosensitive and can undergo photoisomerization, a process that is likely central to Optovin's mechanism of action.[7]

The pyrrole ring, a five-membered aromatic heterocycle, is also critical. Its removal or replacement with a non-isosteric group leads to a loss of activity, suggesting its involvement in either the photochemical reaction or the subsequent interaction with the TRPA1 channel.[4]

Mechanism of Action: A Light-Induced Covalent Modification

The activation of TRPA1 by Optovin is a multi-step process initiated by light and culminating in the covalent modification of the channel protein. This mechanism distinguishes Optovin from many other TRPA1 agonists.

The Photochemical Transformation

Upon exposure to violet light (optimally around 387 nm), Optovin undergoes a photochemical transformation, generating a highly reactive electrophilic intermediate.[4] While the exact structure of this intermediate is still under investigation, it is hypothesized to be a result of photoisomerization or another light-induced electronic rearrangement within the pyrrole-rhodanine core. This photo-excited state of Optovin is the key to its biological activity.

Caption: Photoactivation of Optovin.

Covalent Adduct Formation with TRPA1

The photo-generated electrophilic intermediate of Optovin then reacts with specific, redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][8] Mutational analysis has identified three key cysteine residues – C621, C633, and C856 – as being crucial for Optovin-mediated activation.[4] The reaction is believed to be a Michael-type addition, forming a reversible covalent thioether bond between the Optovin intermediate and the sulfhydryl groups of these cysteine residues.[1] This covalent modification induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, which depolarizes the neuron and triggers an action potential.

Caption: Covalent modification of TRPA1 by photo-excited Optovin.

Structure-Activity Relationship (SAR) of Optovin Analogs

The systematic synthesis and evaluation of Optovin analogs have provided invaluable insights into the structural requirements for its photo-activated agonism of TRPA1. These studies have focused on modifications of the three core rings.

Quantitative Analysis of Optovin Analogs

The activity of Optovin and its analogs is typically assessed by measuring the photo-induced motor response in zebrafish larvae. The following table summarizes the activity of key analogs, highlighting the importance of the pyrrole and rhodanine moieties.

| Compound ID | Modification | Relative Activity | Reference |

| Optovin | Parent Compound | +++ | [4] |

| 6b8 | Pyridine replaced with benzene | +++ | [4] |

| 6c1 | Pyridine replaced with methyl | ++ | [4] |

| 6c5 | Pyrrole removed | - | [4] |

| 6c7 | Pyrrole replaced with dimethylaniline | - | [4] |

| 6c2 | Rhodanine modification (1) | - | [4] |

| 6c3 | Rhodanine modification (2) | - | [4] |

| 6c4 | Rhodanine nitrogen methylated | +++ | [4] |

| 4g6 | Pyrrole analog | + | [4] |

Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive)

These data clearly demonstrate that while the pyridine ring is tolerant to substitution, the pyrrole and rhodanine rings are critical for maintaining biological activity.

Experimental Protocols for Assessing Optovin Activity

To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for two key assays used to evaluate Optovin's activity.

Zebrafish Photo-Motor Response Assay

This in vivo assay provides a robust and high-throughput method for screening the activity of Optovin and its analogs.

Principle: Zebrafish larvae, which are normally unresponsive to light, exhibit a characteristic startle response upon photostimulation in the presence of an active Optovin analog. The magnitude of this response is proportional to the compound's activity.

Step-by-Step Methodology:

-

Animal Husbandry: Maintain wild-type zebrafish embryos at 28.5°C in E3 medium.

-

Compound Treatment: At 3 days post-fertilization (dpf), transfer individual larvae into 96-well plates containing E3 medium. Add the test compound (e.g., Optovin or an analog) to the desired final concentration (typically 1-10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour in the dark.

-

Photostimulation and Recording: Place the 96-well plate into an automated behavioral tracking system equipped with a light source for stimulation (e.g., a violet LED, ~400-420 nm).

-

Acclimation: Allow larvae to acclimate to the dark recording chamber for at least 10 minutes.

-

Stimulation Protocol: Deliver a brief light pulse (e.g., 100-500 ms) and record the larval movement for a defined period (e.g., 10 seconds) post-stimulus.

-

Data Analysis: Quantify the total distance moved or the change in velocity of each larva in response to the light stimulus. Compare the response of compound-treated larvae to that of vehicle-treated controls. A statistically significant increase in movement indicates an active compound.

Self-Validation System:

-

Positive Control: Wild-type zebrafish treated with a known active concentration of Optovin (e.g., 5 µM).

-

Negative Control: Wild-type zebrafish treated with the vehicle (e.g., 0.1% DMSO).

-

Genetic Control: trpa1 mutant zebrafish treated with Optovin should show no photo-induced motor response.

Caption: Workflow for the In Vitro Calcium Imaging Assay.

Conclusion and Future Directions

The study of Optovin's structure-activity relationship has provided fundamental insights into the photochemical control of ion channel activity. The indispensable roles of the pyrrole and rhodanine moieties, coupled with the mechanism of light-induced covalent modification of TRPA1, offer a clear roadmap for the design of next-generation photoprobes. Future research will likely focus on fine-tuning the photochemical properties of Optovin analogs to achieve activation with different wavelengths of light, enhance the kinetics of activation and deactivation, and improve their in vivo stability and bioavailability. A deeper understanding of the precise chemical nature of the photo-excited intermediate will be instrumental in these efforts. The continued exploration of the SAR of Optovin and related compounds will undoubtedly fuel further innovation in chemical biology and neuroscience, providing ever more sophisticated tools to unravel the complexities of the nervous system.

References

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]

-

Kokel, D., et al. (2013). Supplementary Information for: Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

-

Zylka, M. J. (2013). A light-activated molecule for controlling pain. NIH Director's Blog. [Link]

-

Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]

-

Macpherson, L. J., et al. (2007). The pungency of garlic: activation of TRPA1 and TRPV1 in response to allicin. Current Biology, 15(10), 929-934. [Link]

-

Prober, D. A., et al. (2006). A screen for genes that regulate sleep and wakefulness in zebrafish. Science, 314(5803), 1297-1301. [Link]

-

Lam, P. Y., et al. (2017). A chemical-optogenetic system for the control of cardiac pace. Nature Communications, 8(1), 1-11. [Link]

-

Emran, F., et al. (2008). A behavioral assay to measure responsiveness of zebrafish to changes in light intensities. Journal of Visualized Experiments, (20), e923. [Link]

-

Bandell, M., et al. (2004). Noxious cold detection in mammals. Neuron, 44(5), 849-859. [Link]

-

Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures. Cell, 112(6), 819-829. [Link]

-

Jordt, S. E., et al. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature, 427(6971), 260-265. [Link]

-

Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]

-

Bautista, D. M., et al. (2005). Pungent products from garlic activate the sensory ion channel TRPA1. Proceedings of the National Academy of Sciences, 102(34), 12248-12252. [Link]

-

Trevisani, M., et al. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. Proceedings of the National Academy of Sciences, 104(33), 13519-13524. [Link]

-

Taylor-Clark, T. E., et al. (2008). Prostaglandin-induced activation of nociceptive neurons via direct interaction with TRPA1. Molecular Pharmacology, 73(2), 274-281. [Link]

-

Bräunlich, K., et al. (2013). The Janus face of the TRPA1 channel in pain. Pflügers Archiv-European Journal of Physiology, 465(11), 1573-1582. [Link]

-

Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1. Handbook of experimental pharmacology, 222, 583-630. [Link]

-

Nilius, B., & Appendino, G. (2013). Spices and TRP channels. Pflügers Archiv-European Journal of Physiology, 465(11), 1595-1608. [Link]

-

Vay L, et al. (2012). TRPA1 is a polyunsaturated fatty acid sensor in mammals. Journal of Biological Chemistry, 287(20), 16362-16373. [Link]

-

Eberhardt, M. J., et al. (2014). The volatile anaesthetic isoflurane and the non-volatile anaesthetic propofol have different effects on TRPA1 channels. British journal of pharmacology, 171(23), 5235-5247. [Link]

-

Tominaga, M., & Julius, D. (2009). The story of the discovery of TRP channels. The open biology journal, 2(1). [Link]

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

Reversible Covalent Modification of Cysteine Residues by Optovin

Technical Whitepaper & Application Guide

Executive Summary

Optovin represents a paradigm shift in photopharmacology, functioning as a reversible, light-activated agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Unlike traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin allows for the optical control of endogenous signaling pathways in wild-type organisms.[3]

This guide details the physicochemical mechanism of Optovin—specifically its reversible covalent modification of cysteine residues via a photochemical Michael-type addition. We provide a rigorous experimental framework for researchers to utilize Optovin in probing nociception, sensory transduction, and neural circuitry, emphasizing the critical distinction between specific covalent activation and non-specific phototoxicity.

Mechanistic Foundation: The Photochemical Switch

The core efficacy of Optovin lies in its rhodanine-based scaffold, which acts as a photo-electrophile. In the dark, the molecule is inert toward the target cysteines. Upon irradiation with violet light (405–415 nm), it enters a reactive excited state capable of forming a transient covalent bond.

Chemical Mechanism

The reaction is characterized by the formation of a reversible thioether adduct .

-

Excitation: Absorption of a photon (

nm) excites the rhodanine ring system. -

Electrophilic Attack: The excited state increases the electrophilicity of the exocyclic alkene (or associated carbon center), making it susceptible to nucleophilic attack by the thiolate anion (

) of specific cysteine residues on TRPA1. -

Adduct Formation: A covalent bond forms, stabilizing the channel in an "open" conformation.

-

Reversion: Upon cessation of light, the adduct is thermodynamically unstable relative to the ground state, leading to rapid hydrolysis or thermal relaxation, breaking the bond and closing the channel.

Mechanism of Action Diagram

Caption: The photocycle of Optovin. Light induces an electrophilic state that covalently captures TRPA1 cysteines. Removal of light reverses the bond, resetting the system.

Target Architecture: TRPA1 Interaction

TRPA1 is a "chemical nociceptor" rich in reactive cysteine residues, particularly in its N-terminal ankyrin repeat domain. These residues act as sensors for electrophilic irritants (e.g., mustard oil/AITC).

Key Residues

Optovin mimics the action of electrophilic agonists but with light dependence.

-

Primary Targets: Cysteines in the N-terminal cytoplasmic domain (e.g., human C621, C641, C665).

-

Validation: Mutation of these critical cysteines to serine (e.g., C621S/C641S/C665S triple mutant) abolishes Optovin sensitivity, confirming the covalent requirement.

Specificity vs. ROS

While Optovin can generate singlet oxygen (

Experimental Framework

This section outlines the protocols for synthesizing, handling, and applying Optovin in biological systems.

Compound Handling & Storage

-

Solubility: Dissolve in 100% DMSO to create a stock solution (e.g., 50 mM).

-

Light Sensitivity: CRITICAL. All handling must be performed under red light or in amber tubes.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify light-induced currents in TRPA1-expressing HEK293 cells.

| Parameter | Specification | Notes |

| Cell Line | HEK293T or CHO | Transfected with human/mouse TRPA1. |

| Holding Potential | -60 mV | Standard physiological holding. |

| Optovin Conc. | 10 µM | Diluted in extracellular buffer immediately prior to use. |

| Light Source | 405 nm Laser/LED | Intensity: ~1–5 mW/mm². |

| Recording Mode | Whole-cell | Gap-free recording to capture rapid kinetics. |

Protocol:

-

Establish whole-cell configuration in dark conditions.

-

Perfuse extracellular buffer containing 10 µM Optovin. Monitor baseline (should be stable in dark).

-

Apply 405 nm light pulse (1–5 seconds).

-

Observation: Rapid onset of inward current (activation).

-

Reversibility Check: Terminate light. Current should decay to baseline within seconds.

-

Control: Repeat with TRPA1-deficient cells or Cys-mutant TRPA1 to confirm specificity.

In Vivo Behavioral Assay (Zebrafish)

Objective: Induce motor behavior (C-bends) in wild-type zebrafish larvae (3–5 dpf).

Workflow Diagram:

Caption: Step-by-step workflow for in vivo Optovin assays. Note that washout is optional as Optovin is reversible, but removing bulk compound reduces background absorption.

Key Steps:

-

Incubation: Treat larvae with 10 µM Optovin in E3 medium for 30–60 minutes in the dark.

-

Stimulation: Use a programmable LED array. Apply a 1-second pulse of violet light.

-

Readout: Automated tracking software (e.g., ZebraLab or custom Python scripts) detects high-velocity "startle" movements.

-

Validation: Pre-treatment with the TRPA1 antagonist HC-030031 should abolish the effect.

Data Analysis & Interpretation

When analyzing Optovin data, distinguish between bona fide TRPA1 activation and artifacts.

Quantitative Metrics

-

Latency to Onset: Time from light ON to 10% max current. (Typical: < 500 ms).

-

Deactivation Time Constant (

): Time to decay after light OFF. (Typical: 1–5 s). -

Light-Dose Response: Plot Current (

) vs. Light Intensity (

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Irreversible Current | Phototoxicity / ROS | Reduce light intensity; add ROS scavenger (Ascorbate/DABCO). |

| High Dark Current | Ambient Light Leak | Ensure rigorous dark-room conditions; check stock purity. |

| No Response | Oxidation of Stock | Prepare fresh stock; ensure Cys residues on target are reduced (add mild TCEP if permissible). |

Future Outlook: Therapeutic Implications[1]

The "reversible covalent" mechanism of Optovin offers a template for precision analgesics . By tethering similar photoswitches to tissue-specific ligands, drug developers could create "on-demand" pain relief that is activated only at the site of injury (via local illumination), minimizing systemic side effects associated with global TRPA1 antagonists.

References

-

Kokel, D., et al. (2013).[4] "Photochemical activation of TRPA1 channels in neurons and animals." Nature Chemical Biology, 9(4), 257–263.

-

Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564–19568.

-

Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[5][6] Nature, 445(7127), 541–545.

-

Binder, J. B., & Raines, R. T. (2008). "Olefin metathesis for chemical biology." Current Opinion in Chemical Biology, 12(6), 767-773. (Context on chemical modification).

-

Banghart, M. R., & Sabatini, B. L. (2012). "Photo-activatable neuropeptides for spatiotemporal control of opioid receptor signaling." Neuron, 73(2), 249-259. (Context on caged compounds vs reversible switches).

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

Optovin as a Precision Tool for Interrogating Mechanosensation and Nociception Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The study of sensory biology, particularly the mechanisms underlying touch (mechanosensation) and pain (nociception), requires tools that offer high spatiotemporal precision. The discovery of Optovin, a photo-activated small molecule, has opened new avenues for the non-invasive control of endogenous sensory receptors, specifically the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This guide provides an in-depth technical overview of Optovin's mechanism of action and its application as a robust tool for studying mechanosensation and nociception, with a focus on its utility in high-throughput screening for novel analgesics.

Introduction: The Advent of Photochemical Control

Traditional methods for studying sensory pathways often rely on genetic modifications (optogenetics) or the application of chemical agonists like mustard oil or cinnamaldehyde.[2][3] While powerful, optogenetics is limited to transgenic systems, and chemical agonists often lack spatial and temporal precision.[2] Optovin circumvents these limitations by enabling light-mediated control of the endogenous TRPA1 channel in wild-type organisms.[1][2]

Discovered through a large-scale behavioral screen in zebrafish, Optovin is a small molecule that renders TRPA1-expressing neurons sensitive to light.[2] This unique property allows researchers to activate specific sensory neurons with a focused beam of light, thereby triggering and studying complex behaviors associated with mechanosensation and nociception with unprecedented accuracy.

Core Mechanism: Light-Dependent Activation of the TRPA1 Channel

The efficacy of Optovin as a research tool is rooted in its specific and reversible interaction with the TRPA1 ion channel, a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[4][5][6][7]

2.1. The TRPA1 Channel: A Polymodal Nocisensor

TRPA1 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia.[8][9] Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the propagation of a nerve impulse that the central nervous system interprets as pain or irritation.[10] Because of its central role in mediating inflammatory pain, neuropathic pain, and migraine, TRPA1 is a critical target for the development of new analgesic drugs.[9][10][11]

2.2. Optovin's Photochemical Gating Mechanism

Optovin functions as a photoswitchable agonist of TRPA1.[12][13] In its inactive state, it has no effect on the channel. However, upon illumination with violet or near-UV light (peak absorbance ~415 nm), Optovin undergoes a photochemical reaction.[2][14] This light-activated form of Optovin then interacts with redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][2][12][15] This interaction is believed to involve a reversible covalent bond, which induces a conformational change in the channel, causing it to open.[2] The action is reversible; once the light source is removed, the molecule reverts to its inactive state, and the channel closes.[2][16]

This mechanism provides two key experimental advantages:

-

Spatiotemporal Precision : Researchers can activate TRPA1 channels only in the illuminated area and for the precise duration of the light stimulus.

-

Reversibility : The same population of neurons can be stimulated repeatedly without causing long-term desensitization, allowing for robust and reproducible experimental designs.[2][14]

Experimental Applications in Sensory Biology

Optovin's precise control over TRPA1 makes it an invaluable tool for dissecting the neural circuits of mechanosensation and nociception, particularly in high-throughput-compatible model organisms like zebrafish.[17][18][19]

3.1. Probing Nociceptive Pathways

Optovin allows for the direct and targeted activation of nociceptive neurons. In zebrafish larvae, which are transparent and genetically tractable, this enables the real-time visualization of neural activity alongside quantifiable behavioral outputs.[19] Light-induced activation of TRPA1-expressing sensory neurons in Optovin-treated larvae elicits robust and reproducible nocifensive behaviors, such as a rapid "C-bend" escape response followed by swimming.[16]

| Parameter | Value | Model System | Reference |

| Effective Concentration (EC₅₀) | ~2 µM | Zebrafish Larvae | [13][14] |

| Effective Wavelength | 387-415 nm (Violet) | Zebrafish Larvae | [2][14] |

| Ineffective Wavelengths | >485 nm (Blue, Green) | Zebrafish Larvae | [14] |

| Minimum Light Intensity | >1.6 µW/mm² | Zebrafish Larvae | [14] |

| Typical Behavioral Response | C-bend, Swimming Bursts | Zebrafish Larvae | [16] |

| Responsive Mammalian Cells | 33% of Dorsal Root Ganglia (DRG) Neurons | Mouse | [2][13] |

3.2. Standard Protocol: Zebrafish Larval Photomotor Response (PMR) Assay for Nociception

This protocol describes a self-validating system to induce and quantify nocifensive behavior.

-

Animal Preparation : Use 3-6 days post-fertilization (dpf) zebrafish larvae. Array larvae individually in a 96-well optical bottom plate containing embryo medium.

-

Optovin Incubation : Prepare a stock solution of Optovin in DMSO. Dilute to a final working concentration of 5-10 µM in the embryo medium. Incubate the larvae in the Optovin solution for 1 hour in the dark at 28°C. Include a vehicle control group (e.g., 1% DMSO).

-

Acclimation : Place the 96-well plate into an automated behavioral tracking instrument. Allow larvae to acclimate for at least 5 minutes in darkness.

-

Light Stimulation : Deliver a precise pulse of violet light (e.g., 410 nm, 100 ms duration) to the wells.[20]

-

Behavioral Recording : Record larval movement using a high-speed camera with infrared illumination for at least 10 seconds before and 30 seconds after the light stimulus.

-

Data Analysis : Quantify the total distance moved or changes in activity before and after the stimulus. A significant increase in motor activity post-stimulus in the Optovin-treated group compared to the control group indicates a successful nocifensive response.[21]

3.3. Investigating Mechanosensation

The role of TRPA1 in mechanosensation is an active area of research.[5][7] Studies on TRPA1-deficient mice have revealed significant deficits in the firing rates of C-fiber and Aδ-fiber mechanonociceptors in response to mechanical force.[7] Optovin can be used to investigate the functional consequences of activating these polymodal neurons. By selectively stimulating TRPA1-expressing neurons that are also mechanosensitive, researchers can dissect the contribution of TRPA1 activation to the overall mechanosensory circuit and determine how this specific neuronal population encodes and transmits mechanical information.

Utility in Drug Discovery and Development

The development of novel, non-opioid analgesics is a major goal in pharmacology.[22] TRPA1 antagonists are a promising class of such drugs.[11] Optovin-based assays provide a powerful, high-throughput platform for screening chemical libraries to identify novel TRPA1 inhibitors.

The logic is straightforward: a compound that prevents the Optovin-induced, light-mediated activation of TRPA1 is a potential antagonist. The zebrafish larval PMR assay is ideally suited for this purpose.

This screening paradigm is a self-validating system. A positive "hit" is a compound that specifically blocks the light-induced behavioral response in Optovin-treated animals without causing general toxicity or sedation (which can be checked with other behavioral assays). This provides a high degree of confidence that the compound's mechanism of action involves the TRPA1 pathway.

Conclusion and Future Directions

Optovin represents a significant advancement in chemical biology, providing a bridge between classical pharmacology and optogenetics. Its ability to confer light sensitivity onto the endogenous TRPA1 channel offers researchers a powerful, reversible, and high-precision method for studying sensory pathways. For drug development professionals, Optovin-based assays offer a robust and scalable platform for discovering novel TRPA1 modulators for pain management.[23][24] Future work may focus on developing Optovin analogs with different spectral properties or kinetic profiles, further expanding the chemo-optogenetic toolkit for neuroscience and pharmacology.

References

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]

-

Lambert, T., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9400. [Link]

-

Cazé, R. D., et al. (2017). Dendrites enable a robust mechanism for neuronal stimulus selectivity. bioRxiv. [Link]

-

Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

-

Lam, P. Y., et al. (2017). A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. ResearchGate. [Link]

-

Wee, C. L., et al. (2020). Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets. PubMed Central. [Link]

-

MDPI. (2022). Transient Receptor Potential Ankyrin 1. Encyclopedia. [Link]

-

Nersesyan, Y., et al. (2017). Oxytocin modulates nociception as an agonist of pain-sensing TRPV1. PubMed Central. [Link]

-

Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers in Behavioral Neuroscience, 8, 69. [Link]

-

Zygmunt, P. M., & Högestätt, E. D. (2006). TRPA1: A Sensory Channel of Many Talents. NCBI Bookshelf. [Link]

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

-

Lopez-Bellido, R., & Taylor, M. (2015). The zebrafish as a model for nociception studies. PubMed. [Link]

-

Brierley, S. M., et al. (2009). The ion channel TRPA1 is required for normal mechanosensation and is modulated by algesic stimuli. Gastroenterology, 137(6), 2084-2095.e3. [Link]

-

Brown, W., & Porreca, F. (2003). Drug Discovery and Development for Pain. NCBI Bookshelf. [Link]

-

Kim, D., & Cavanaugh, E. J. (2008). TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? PubMed Central. [Link]

-

Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers. [Link]

-

de Abreu, M. S. (2019). Establishing the zebrafish as a model to study the genetics of nociception. UCL Discovery. [Link]

-

Zhao, J., et al. (2022). Inflammation—the role of TRPA1 channel. Frontiers in Immunology, 13, 991833. [Link]

-

Kwan, K. Y., et al. (2009). TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons. Journal of Neuroscience, 29(15), 4808-4819. [Link]

-

Cattaruzza, F., et al. (2010). Transient receptor potential ankyrin-1 has a major role in mediating visceral pain in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 298(1), G81-G91. [Link]

-

Koivisto, A., et al. (2022). TRPA1 Antagonists for Pain Relief. MDPI. [Link]

-

Aurora Scientific. (2024). Going to Great Pains: Breakthroughs in Nociception Research. Aurora Scientific. [Link]

-

Steenbergen, P. J., & Bardine, N. (2021). Current Methods to Investigate Nociception and Pain in Zebrafish. Frontiers in Pain Research, 2, 740921. [Link]

-

Bountra, C., et al. (2007). The discovery and development of analgesics: new mechanisms, new modalities. Journal of the Royal Society of Medicine, 100(Suppl 48), 10-18. [Link]

-

Arnold, L. A. (n.d.). Development of New Analgesics for Neuropathic pain. UW-Milwaukee. [Link]

-

NC3Rs. (n.d.). The detection, assessment and alleviation of pain in laboratory zebrafish. NC3Rs. [Link]

-

Meents, J. E., & Jankowski, M. P. (2019). Optogenetic and Chemogenic Control of Pain Signaling: Molecular Markers. MDPI. [Link]

-

Nativi, C., et al. (2013). The TRPA1 Channel in Inflammatory and Neuropathic Pain and Migraine. Pain, 154(11), 2230-2238. [Link]

-

Sneddon, L. (2023). Pain assessment, anaesthesia and analgesia in zebrafish. YouTube. [Link]

-

Corder, G., et al. (2018). TRPV1 regulates opioid analgesia during inflammation. bioRxiv. [Link]

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nociception and pain: lessons from optogenetics [frontiersin.org]

- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The ion channel TRPA1 is required for normal mechanosensation and is modulated by algesic stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The TRPA1 channel in inflammatory and neuropathic pain and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]

- 17. The zebrafish as a model for nociception studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Frontiers | Current Methods to Investigate Nociception and Pain in Zebrafish [frontiersin.org]

- 20. Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of New Analgesics for Neuropathic pain - Milwaukee Institute for Drug Discovery [uwm.edu]

- 23. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optovin-Mediated Optical Cardiac Pacing and Arrhythmia Modeling

Abstract

This guide details the application of Optovin , a reversible, photo-switchable small molecule, for high-precision control of cardiac rhythmicity. Unlike traditional optogenetics, which strictly requires viral gene delivery of microbial opsins, Optovin functions as a photopharmacological ligand for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1][2] This note provides a comprehensive workflow for using Optovin to induce optical pacing and model arrhythmias in zebrafish (Danio rerio) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). We focus on the mechanistic grounding, experimental protocols, and critical troubleshooting steps required to validate this system in cardiovascular drug discovery and basic physiology research.

Introduction: The Photopharmacological Advantage

Cardiovascular research has long relied on electrical stimulation for pacing, which lacks cell-type specificity and spatial resolution. While optogenetics offers a solution, the requirement for genetic manipulation (e.g., Channelrhodopsin-2 expression) can be a barrier in certain translational models.

Optovin bridges this gap. It is a rhodanine-based small molecule that renders TRPA1 channels light-sensitive.[3] Upon exposure to violet light (387–410 nm), Optovin undergoes a photochemical reaction, binding reversibly to TRPA1 and inducing cation influx (

Key Advantages:

-

Reversibility: Activation ceases milliseconds to seconds after light extinction.

-

Tunability: Pacing frequency is directly controlled by light pulse frequency.

-

Chemical Genetics: Can be applied to any system expressing TRPA1 (endogenous or transgenic).

Mechanism of Action

The efficacy of Optovin relies on the specific photo-activation of the TRPA1 channel.[4][5] TRPA1 is a non-selective cation channel implicated in mechanosensation and nociception.

-

Resting State: In the dark, Optovin exists in an inactive configuration and does not bind TRPA1 with high affinity.

-

Photo-excitation: Illumination with violet light (405 nm) excites the rhodanine ring of Optovin.

-

Channel Binding: The excited Optovin interacts with redox-sensitive cysteine residues on the TRPA1 channel (likely via a reversible thioether linkage).

-

Depolarization: This interaction opens the channel pore, allowing massive influx of

and -

Relaxation: Removal of light reverses the binding, closing the channel and allowing repolarization.

Visualization: Optovin Signaling Pathway[6]

Caption: Figure 1. Mechanism of Optovin-mediated cardiac depolarization. 405 nm light triggers Optovin to bind and open TRPA1 channels, driving depolarization.

Application: In Vivo Cardiac Pacing (Zebrafish)[5][7]

This protocol describes the use of Optovin to pace the heart of zebrafish larvae.[5] Note: While wild-type zebrafish express TRPA1 in sensory neurons (inducing motor reflexes), precise cardiac pacing is best achieved in lines expressing TRPA1 specifically in cardiomyocytes (e.g., Tg(cmlc2:TRPA1)), or by leveraging developmental windows where endogenous expression permits.

Experimental Setup

| Component | Specification | Notes |

| Model Organism | Zebrafish larvae (2–5 days post-fertilization) | Pigmentation mutants (casper) are preferred for optical clarity. |

| Compound | Optovin (Stock: 10–50 mM in DMSO) | Store at -20°C in dark. |

| Light Source | 405 nm Laser or High-Power LED | Intensity > 1.6 µW/mm². |

| Microscope | Epifluorescence or Confocal | Equipped with high-speed camera (>100 fps). |

| Medium | E3 Embryo Medium | Standard zebrafish buffer. |

Protocol: Optical Pacing

Step 1: Reagent Preparation

-

Thaw Optovin stock solution (50 mM in DMSO).

-

Prepare Working Solution (10 µM) : Dilute stock 1:5000 in E3 medium.

-

Critical: Minimize light exposure during preparation to prevent premature photo-degradation.

-

Control: Prepare a vehicle control (0.02% DMSO in E3).

-

Step 2: Sample Preparation

-

Anesthetize larvae with Tricaine (MS-222) if immobilization is required (optional if embedding).

-

Embed larvae in 1% low-melting-point agarose on a glass-bottom dish.

-

Add 10 µM Optovin Working Solution to the dish, covering the agarose.

-

Incubate for 5–10 minutes in the dark to allow tissue penetration.

Step 3: Optical Stimulation [5]

-

Position the heart (atrium or ventricle) in the field of view.

-

Basal Recording: Record 10s of heart activity in the dark (using IR illumination if possible) to establish baseline heart rate.

-

Pacing Protocol:

-

Set 405 nm light source to pulse mode.

-

Pulse Width: 10–50 ms.

-

Frequency: Set to 10–20% above the intrinsic heart rate (e.g., if intrinsic is 2 Hz, pace at 2.5 Hz).

-

-

Acquisition: Capture video during stimulation. Observe 1:1 capture (one beat per light pulse).

Step 4: Washout (Validation)

-

Remove Optovin solution.

-

Wash 3x with fresh E3 medium.

-

Confirm loss of light sensitivity (heart rate should return to intrinsic rhythm and become unresponsive to light).

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for in vivo optical pacing of zebrafish hearts using Optovin.

Application: Arrhythmia Modeling

Optovin can be used to induce arrhythmias to screen for anti-arrhythmic drugs. By pacing the heart at frequencies far exceeding its refractory period, or by applying continuous illumination, researchers can induce specific pathologies.

Induction Protocols

-

Tachycardia: Pace at 150–200% of intrinsic rate.

-

2:1 Block / Wenckebach: Pace at frequencies where the AV node cannot conduct every impulse.

-

Fibrillation-like Activity: Apply continuous (non-pulsed) 405 nm light for 5–10 seconds. This causes sustained depolarization and calcium overload, leading to irregular, chaotic contractions.

Drug Screening Workflow

-

Induce arrhythmia (e.g., Tachycardia) using Optovin + Light.

-

Perfuse candidate anti-arrhythmic drug (e.g., Amiodarone).

-

Measure the time/dosage required to restore 1:1 capture or return to sinus rhythm despite optical stimulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Response to Light | Wrong Wavelength | Ensure source is 405 nm (Violet). 488 nm (Blue) or 561 nm (Green) will not activate Optovin. |

| Low Concentration | Increase Optovin to 20–50 µM (monitor for toxicity). | |

| Lack of TRPA1 | Confirm TRPA1 expression in the target tissue (use transgenic line if endogenous levels are insufficient). | |

| Toxicity / Death | DMSO Toxicity | Ensure final DMSO concentration is < 1%. |

| Phototoxicity | Reduce laser power; use pulsed light instead of continuous illumination. | |

| Leaky Activation | Ambient Light | Perform incubation and handling in a dark room or under red light. |

| Loss of Capture | Desensitization | TRPA1 can desensitize upon prolonged calcium influx. Allow 2–5 min rest intervals between pacing trains. |

References

-

Kokel, D. et al. (2013).[5][6] Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology.

-

Lam, C.K. et al. (2017).[5] A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. Nature Communications.

-

Nussinovitch, U. & Gepstein, L. (2015).[7] Optogenetics for in vivo cardiac pacing and resynchronization therapies. Nature Biotechnology.[7]

-

Arrenberg, A.B. et al. (2010). Optogenetic control of cardiac function in aging Drosophila. Science.

-

Zhu, S. et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv.

Disclaimer: This protocol is for research purposes only. Optovin is not approved for human clinical use.

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.uj.ac.za [pure.uj.ac.za]

- 3. biorxiv.org [biorxiv.org]

- 4. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optogenetics for in vivo cardiac pacing and resynchronization therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optical Control of Endogenous TRPA1 Channels Using Optovin

Abstract & Introduction

This application note details the protocol for using Optovin , a reversible, photo-switchable small molecule agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1] Unlike optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin enables optical control of endogenous signaling pathways in wild-type animals.[2]

Upon exposure to violet light (~405 nm), Optovin undergoes a photochemical reaction that increases its affinity for TRPA1, specifically interacting with redox-sensitive cysteine residues.[1] This triggers rapid calcium influx and nociceptive motor responses (e.g., escape behaviors) in freely moving animals. This protocol is optimized for behavioral profiling in zebrafish larvae (3–5 dpf) but is adaptable to other systems expressing TRPA1.

Mechanism of Action

Optovin functions through optopharmacology , bridging the gap between small-molecule drugs and optical stimulation.

-

Resting State: In the dark or under long-wavelength light (>500 nm), Optovin exists in an inactive state with low affinity for TRPA1.

-

Photoactivation: Illumination with violet light (405 nm) induces a photochemical change (likely photoisomerization or transient radical formation) in the rhodanine ring of Optovin.

-

Channel Gating: The activated Optovin interacts with cysteine residues in the N-terminal cytoplasmic domain of the TRPA1 channel.

-

Depolarization: TRPA1 opens, allowing cation (

, -

Reversibility: Upon cessation of light, the compound relaxes to its inactive state, closing the channel.

Pathway Visualization

Figure 1: Signal transduction pathway of Optovin-mediated TRPA1 activation. Violet light triggers the transition to the active state, gating the channel and inducing neuronal firing.

Materials & Preparation

Reagents

-

Optovin: (Commercial sources available, or synthesized per Kokel et al., 2013).

-

Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Media: E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

Stock Solution Protocol

Optovin has limited aqueous solubility and must be dissolved in DMSO first.

-

Weighing: Weigh Optovin powder in a light-protected environment (amber vials recommended).

-

Solubilization: Dissolve in 100% DMSO to create a 10 mM - 15 mM Stock Solution .

-

Note: Sonicate briefly if necessary.

-

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Stable for months.

Working Solution (10 µM)

Prepare fresh on the day of the experiment.

-

Dilute the Stock Solution 1:1000 (or 1:1500) into E3 medium to achieve a final concentration of 10 µM .

-

Critical: The final DMSO concentration must be

(v/v) to avoid vehicle toxicity or behavioral artifacts.

Experimental Protocol: Zebrafish Behavioral Assay

This protocol describes the assessment of nociceptive motor responses in 3–5 days post-fertilization (dpf) zebrafish larvae.

Step 1: Subject Preparation

-

Collect wild-type zebrafish embryos.

-

Raise in E3 medium at 28.5°C on a 14h/10h light/dark cycle.

-

At 3–5 dpf, larvae are robust enough for behavioral tracking.

Step 2: Loading

-

Transfer larvae into a multi-well plate (e.g., 96-well square well plate), one larva per well.

-

Remove excess E3 media, leaving ~100 µL.

-

Add 100 µL of 20 µM Optovin (2x) to each well to reach a final concentration of 10 µM .

-

Control Group: Add equivalent volume of DMSO vehicle (final concentration matching the Optovin group, e.g., 0.1%).

-

Incubation: Incubate for 1 hour in the dark at room temperature (or 28°C).

-

Why? This ensures tissue penetration and equilibrium binding.

-

Step 3: Optical Setup & Stimulation

-

Camera: High-speed IR-sensitive camera (e.g., 30–60 fps).

-

Illumination (Background): Infrared (IR) LED backlight (850 nm or 940 nm) for imaging (Optovin is insensitive to IR).

-

Stimulation Light: 405 nm (Violet) LED or Laser.

-

Intensity: >1.6 µW/mm² (typically 2–5 µW/mm² ensures saturation).

-

Pulse Duration: 100 ms to 1 second is sufficient for acute startle; 5–10 seconds for sustained agitation.

-

Step 4: Acquisition Workflow

Figure 2: Step-by-step workflow for the Optovin behavioral assay.

Data Analysis & Interpretation

Quantification Method: Motion Index

Since the response is a rapid motor burst, "Pixel Difference" or "Motion Index" is the standard metric.

-

Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive frames (

and -

Thresholding: Apply a threshold to remove camera noise.

-

Summation: Sum the changed pixels to get a "Motion Score" for each frame.

Expected Results

| Parameter | Optovin Group (10 µM) | Vehicle Control (DMSO) | TRPA1 Mutant (-/-) |

| Baseline Activity | Low / Quiescent | Low / Quiescent | Low / Quiescent |

| Response to 405 nm | High (Violent rolling/swimming) | None / Startle only if light is too bright | None (Validates specificity) |

| Latency | < 100 ms | N/A | N/A |

| Reversibility | Returns to baseline < 5s post-pulse | N/A | N/A |

Troubleshooting

-

No Response:

-

Check Light Wavelength: Must be violet (405 nm). Blue (470-490 nm) is ineffective.[3]

-

Check Intensity: Ensure power density is

.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Check Age: 3 dpf is optimal; older larvae may require higher concentrations due to skin thickness.

-

-

High Background Activity:

-

Ensure larvae are acclimated to the dark for at least 10 minutes before recording.

-

Check temperature (overheating causes hyperactivity).

-

References

-

Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[3][4] Nature Chemical Biology, 9(4), 257–263.[2]

-

Lam, P. Y., et al. (2017). "Optical control of cardiac function with a photoswitchable drug." Nature Communications, 8, 1–9. (Demonstrates Optovin use in cardiac pacing).

-

Binder, M. P., et al. (2020). "Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish." bioRxiv. (Detailed screening protocols).

Sources

Troubleshooting & Optimization

Dealing with low signal-to-noise ratio in Optovin experiments

This guide serves as a technical support center for researchers utilizing Optovin , a reversible, photoactivatable agonist of the TRPA1 channel. It is designed to troubleshoot the specific challenge of Low Signal-to-Noise Ratio (SNR) in in vivo and in vitro experiments.

Topic: Dealing with Low Signal-to-Noise Ratio (SNR) in Optovin Experiments Role: Senior Application Scientist Status: Operational

System Overview & Mechanism of Action

To troubleshoot SNR effectively, one must understand the causality of the signal. Optovin is not a traditional "caged" compound; it is a photoreactive ligand .

-

The Signal: Violet light (380–415 nm) excites the rhodanine ring of Optovin, enabling it to form a transient, reversible covalent bond with specific cysteine residues (C621, C633, C856) on the TRPA1 channel. This opens the channel, causing cation influx (Ca²⁺, Na⁺) and depolarization.

-

The Noise: Non-specific autofluorescence, motion artifacts, spontaneous channel activity, or phototoxicity from excessive UV/violet illumination.

Mechanism Diagram

The following diagram illustrates the reversible photoactivation cycle. Understanding this kinetics is crucial for timing your imaging frames.

Figure 1: The Optovin photocycle.[1][2] Signal generation requires the simultaneous presence of Optovin, TRPA1, and 405 nm photons.

Critical Parameters for Signal Optimization

Before troubleshooting, verify your parameters against this validated standard. Deviations here are the most common cause of low SNR.

| Parameter | Validated Standard | Why? (Causality) |

| Excitation Wavelength | 387 nm – 415 nm (Peak ~405 nm) | The rhodanine ring absorbance peak matches this energy. Blue light (488 nm) is insufficient for activation but safe for imaging (e.g., GCaMP). |

| Concentration | 2 µM (EC50) – 10 µM | < 2 µM yields insufficient channel occupancy. > 15 µM increases background absorbance and potential toxicity. |

| Light Intensity | > 1.6 µW/mm² | Below this threshold, the rate of photoactivation cannot overcome the rate of thermal relaxation (channel closing). |

| Washout Protocol | DO NOT WASH OUT | Optovin is a diffusive ligand. It must be present in the bath during illumination. Washing it away removes the "ammo." |

| Solvent | DMSO (< 1% final) | Optovin is hydrophobic. Inadequate solubility leads to precipitation and zero signal. |

Troubleshooting Guide (Q&A)

Category A: "I see NO signal at all." (Signal = 0)

Q1: I incubated my sample with Optovin, washed it 3 times, and then illuminated. Why is there no response? Diagnosis: Protocol Error (Washout). Explanation: Unlike photoswitchable tethered ligands (PTLs) that covalently attach to the cell surface permanently, Optovin's covalent bond is transient and light-dependent. It requires the free compound to be in equilibrium with the receptor. Fix: Incubate with 10 µM Optovin and leave it in the imaging buffer during the experiment. Do not wash.

Q2: I am using a standard GFP filter cube (470/40 nm excitation). Why isn't it working? Diagnosis: Excitation Mismatch. Explanation: Optovin requires violet light (near UV). 470 nm (Blue) is too low-energy to drive the specific photochemical reaction efficiently. In fact, this is a feature: it allows you to image GFP/GCaMP signals using blue light without constantly activating the channel. Fix: You must use a 405 nm laser diode or a specific UV/Violet LED filter set (e.g., DAPI filter) to trigger the response.

Q3: My stock solution turned cloudy. Is it still good? Diagnosis: Precipitation/Degradation. Explanation: Optovin is a rhodanine derivative and can be sensitive to hydrolysis or precipitation in aqueous buffers over time. Fix: Prepare fresh stock in 100% DMSO (anhydrous). Dilute into the aqueous buffer immediately before the experiment. If the final solution is cloudy, the effective concentration is unknown.

Category B: "The signal is too weak or noisy." (Low SNR)

Q4: I see a response, but the background fluorescence fluctuates wildly. Diagnosis: Motion Artifacts. Explanation: Optovin activation (TRPA1) often triggers pain/escape reflexes in model organisms (e.g., zebrafish). If the animal moves, the change in fluorescence (ΔF) is dominated by motion, not calcium flux. Fix:

-

Ratiometric Imaging: Use a structural marker (e.g., dsRed or tdTomato) alongside your calcium indicator (GCaMP). Calculate the ratio (Green/Red) to cancel out motion artifacts.

-

Immobilization: Ensure proper embedding (low-melt agarose) or use α-bungarotoxin (if studying sensory neurons without motor output).

Q5: The response is strong at first but disappears after 2-3 pulses. Diagnosis: Desensitization or Photobleaching. Explanation: TRPA1 is a calcium-permeable channel. Massive Ca²⁺ influx can lead to calcium-dependent desensitization of the channel or depletion of the electrochemical gradient. Alternatively, high-intensity UV light may bleach the Optovin or the fluorophore. Fix:

-

Increase Inter-Stimulus Interval (ISI): Allow >30 seconds between pulses for channel recovery.

-

Reduce Pulse Width: Use short pulses (100–500 ms) instead of continuous illumination. Optovin activation is rapid; you don't need seconds of light to open the channel.

Q6: I am using 405 nm light, but the background of my image lights up, obscuring the cells. Diagnosis: Autofluorescence / Bleed-through. Explanation: 405 nm light excites many endogenous molecules (NADH, flavins) and can bleed into the Green (GFP) channel if filters are not strict. Fix:

-

Narrow Bandpass Filters: Ensure your emission filter for GCaMP strictly excludes 405 nm light.

-

Background Subtraction: Acquire a "pre-stimulus" baseline image and subtract this digitally from the "stimulus" frames.

Validated Workflow for High-SNR Experiments

Use this logic flow to design your next experiment.

Figure 2: Decision tree for diagnosing signal loss in Optovin-mediated TRPA1 activation.

References

-

Kokel, D. et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals.[1][3][4][5] Nature Chemical Biology, 9(4), 257–263. Link

- Core Reference: Establishes the 405 nm activation requirement, the cysteine-modification mechanism, and the reversibility of the compound.

-

Bindocci, E. et al. (2017). A biologist's checklist for calcium imaging and optogenetic analysis. FocalPlane. Link

- Support Reference: Provides general strategies for handling SNR issues in calcium imaging, including ratiometric normalization (GCaMP/tdTom

-

Vertex Pharmaceuticals. (2020).[5] Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[1][3] bioRxiv. Link

- Support Reference: Validates the specificity of Optovin compared to other rhodanine compounds and confirms the lack of activity

Sources

- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. biorxiv.org [biorxiv.org]

Optovin Experiment Troubleshooting Guide: From Reagents to Results

Welcome to the technical support center for Optovin-based experiments. As researchers and drug development professionals, we understand that an unexpected experimental outcome can be both frustrating and time-consuming. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues you may encounter with your Optovin experiments. We will move beyond simple checklists to explain the causality behind each step, ensuring your protocols are robust and your results are reliable.

Part 1: Fundamental Checks - Reagent and Setup Integrity

Before delving into complex biological variables, it is crucial to validate the core components of your experiment. Issues with reagent preparation or the experimental environment are the most common sources of failure.

Q1: I'm not seeing the expected photo-activated response. What is the underlying mechanism of Optovin and how does it dictate my experimental setup?

A1: Understanding Optovin's mechanism is the first step in troubleshooting. Optovin is not a conventional agonist; it is a photoactivated TRPA1 ligand .[1] This means its activity is entirely dependent on light.

Here’s the core mechanism:

-

Inactive State: In the absence of light, Optovin is largely inert and does not activate the TRPA1 channel.

-

Photoactivation: When exposed to light of a specific wavelength (typically violet or blue), Optovin undergoes a photochemical reaction.[2][3] This process generates singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3]

-

Channel Gating: The photo-excited Optovin, likely via the generated singlet oxygen, interacts with and modifies redox-sensitive cysteine residues on the TRPA1 ion channel.[3][4] This interaction causes the channel to open.

-

Neuronal Activation: The opening of the TRPA1 channel allows an influx of cations (like Ca²⁺ and Na⁺), leading to depolarization and activation of the neuron.[5]

-

Reversibility: The effect is reversible, meaning the channel closes after the light stimulus is removed and the photo-activated product dissipates.[1][6]

This mechanism directly informs your experimental design. A failure can occur at any of these steps. For example, if the light source is incorrect (wrong wavelength) or too weak, the photochemical reaction will not occur, and the experiment will fail regardless of how perfectly everything else is set up.

Caption: Mechanism of Optovin action and key points of experimental failure.

Q2: My Optovin working solution has visible precipitates. Is this normal and how should I prepare my stock and working solutions?

A2: No, visible precipitates in your working solution are a critical issue. Optovin must be fully dissolved to be active. If the compound has crashed out of solution, its effective concentration is unknown and likely far too low to elicit a response.

Solubility is Key: Optovin is highly soluble in DMSO but has poor aqueous solubility.[7] Therefore, preparing a stable working solution in aqueous media (like saline or cell culture media) requires a specific protocol. If precipitation occurs, sonication or gentle warming can be used to aid dissolution.[1]

1. Preparing a High-Concentration DMSO Stock (e.g., 50 mM):

-

Start with high-quality, anhydrous DMSO.

-

Weigh out the required amount of Optovin powder.

-

Add the DMSO to the powder and vortex thoroughly until fully dissolved. Sonication in a water bath for 5-10 minutes can assist dissolution.

-

Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparing an In Vivo Working Solution (Example for Zebrafish): This protocol is adapted from common formulation methods for hydrophobic compounds.[1][7]

-

Step 1: Begin with your DMSO stock solution.

-

Step 2: In a separate tube, add the required volume of PEG300.

-

Step 3: Add the DMSO stock solution to the PEG300 and mix thoroughly.

-

Step 4: Add Tween-80 and mix again until the solution is clear.

-

Step 5: Slowly add the final vehicle (e.g., saline or E3 medium for zebrafish) dropwise while vortexing to prevent precipitation.

| Component | Example Formulation 1[1] | Example Formulation 2[7] | Purpose |

| DMSO | 10% | 10% | Primary solvent for Optovin |

| PEG300 | 40% | 40% | Co-solvent, improves solubility |

| Tween-80 | 5% | 5% | Surfactant, prevents aggregation |

| Saline / Aqueous Buffer | 45% | 45% | Final vehicle |

| Final Concentration | ≥ 2.5 mg/mL (7.93 mM) | 2 mg/mL (6.34 mM) | Target working concentration |

Trustworthiness Check: Always prepare a vehicle-only control solution using the exact same procedure to ensure that the solvent mixture itself does not cause any biological effects.

Q3: What concentration of Optovin should I be using? Could my concentration be too low or too high?

A3: Yes, the concentration is critical. The effective concentration of Optovin is narrow and system-dependent.

-

Too Low: You will not see a response because not enough TRPA1 channels are being activated.

-

Too High: You risk observing off-target effects or, more commonly, significant phototoxicity, which can lead to cell death and a lack of a specific behavioral response.[2]

A dose-response curve is essential to determine the optimal concentration for your specific model and endpoint.

| Parameter | Value | System | Reference |

| EC₅₀ | ~2 µM | Zebrafish Larvae (Motor Behavior) | [6] |

| Typical Working Range | 1 - 10 µM | In vivo (Zebrafish, Mice) | [1] |

| In Vitro Testing | 10 µM | Transfected HEK293 Cells | [3] |

Recommendation: Start with a concentration in the 2-5 µM range for initial experiments in zebrafish. If you see no response, verify your light source and reagent prep before increasing the concentration. If you observe high mortality, decrease the concentration.

Part 2: Troubleshooting the Light Stimulus

The "opto" in Optovin is non-negotiable. Incorrect light delivery is as common a failure point as incorrect reagent preparation.

Q4: I have confirmed my Optovin solution is correct, but I'm still not seeing a response. What aspects of the light stimulation should I check?

A4: There are four critical parameters for light stimulation: wavelength, intensity, duration, and delivery.

-

Wavelength: Optovin is primarily activated by light in the violet-to-blue spectrum.[2] A common mistake is using a standard "white light" or a GFP filter set (~488nm), which may be on the edge of the activation spectrum and provide insufficient energy.

-

Intensity (Irradiance): The light must be powerful enough to initiate the photochemical reaction. A behavioral response in zebrafish is typically elicited at intensities greater than 1.6 µW/mm².[6] Below this threshold, the response will be weak or absent.

-

Actionable Step: Use a power meter to measure the light intensity at the sample plane. Do not rely on the manufacturer's stated output of the LED or laser, as power is lost through fiber optics and lenses.[8]

-

-

Duration: The stimulus duration can affect the response magnitude. For behavioral assays, stimuli can range from a 1-second pulse to several minutes of continuous light.[2][6] If you are not seeing a response with a short pulse, try a longer duration (e.g., 30-60 seconds) to ensure sufficient photon delivery.

-

Delivery: How the light reaches the sample is crucial.

-

For microscopy: Ensure the correct objective is used and that the light path is properly aligned.

-

For in vivo animal studies: Light scattering in tissue is a significant factor.[8] The light source must be positioned close to the area of interest. For deep tissue applications, an implanted fiber optic cannula is often necessary.[8]

-

Q5: I'm observing high mortality or abnormal behavior in my samples after light exposure. How can I diagnose and mitigate phototoxicity?

A5: This is a strong indicator of phototoxicity, which occurs when the combination of high Optovin concentration and/or high light intensity leads to excessive ROS production and cell damage. Optovin has been noted to have a trend towards phototoxicity, particularly with violet wavelengths.[2]

Mitigation Strategies:

-

Reduce Optovin Concentration: This is the most effective first step. Perform a toxicity curve to find the maximum tolerated concentration in your system.

-

Reduce Light Intensity/Duration: Use the minimum light intensity and duration required to elicit a specific, reproducible response.

-

Change Wavelength: While less effective, switching from violet to blue light might slightly reduce toxicity in some systems, as the energy per photon is lower.

-

Implement Control Groups: This is essential for diagnosis.

Part 3: Experimental Workflow & Essential Controls

A robust experimental design with proper controls is the only way to generate trustworthy data.

Caption: A decision tree for systematically troubleshooting Optovin experiments.

Q7: I see a response, but it's weak or highly variable between samples. What could be the issue?

A7: Weak or inconsistent responses, assuming your core parameters are correct, often point to subtle variations in protocol execution or biological heterogeneity.

-

Uneven Light Illumination: Ensure the light source provides uniform illumination across the entire sample or plate. A focused laser spot will only activate a small region.

-

Inconsistent Incubation: Ensure all samples are incubated with Optovin for the same duration and at the same temperature.

-

Biological Variability: The expression level of TRPA1 can vary between individual animals or cells. This is a biological reality, but you can minimize its impact by increasing your sample size (N) and using age-matched subjects.

-

Residual Effects: If you are performing repeated stimulations, ensure there is a sufficient recovery period between light pulses. Residual photocurrents or channel desensitization from a previous trial can impact the next one. [10][11]

Q8: How can I be sure my observed effect isn't an off-target artifact?

A8: This is where rigorous controls become paramount. While Optovin has been shown to be selective for TRPA1 over other channels like TRPV1 and TRPM8, and does not show significant activity at a wide range of other CNS receptors, validation is key. [3]

-

The TRPA1-KO is Definitive: As stated in Q6, if the effect persists in a trpa1 knockout animal, it is, by definition, an off-target artifact.

-

Behavioral Profiling: Compare the specific behavior you observe to previously published Optovin-induced phenotypes. In zebrafish, for example, the response is characterized by an initial large C-bend followed by swimming behavior. [2]If you observe a different, uncharacterized behavior, it warrants further investigation.

-

Pharmacological Cross-Validation: Test other known TRPA1 agonists (e.g., mustard oil, AITC). While the activation mechanism is different, you should observe a qualitatively similar biological response if the downstream pathway is the same.

By methodically working through these potential issues, you can identify the source of failure in your Optovin experiment, leading to robust, reliable, and publishable data.

References

-

Lampel, J., Wystrach, L., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv. [Link]

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]

-

Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]

-

Gau, P., et al. (2021). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. 2P... ResearchGate. [Link]

-

Simon, D. (2015). The Materials Science of Optogenetics Experiments. Addgene Blog. [Link]

-

Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]

-

Allen, B. D., et al. (2015). Principles of designing interpretable optogenetic behavior experiments. PubMed Central. [Link]

-

Packer, A. M., et al. (2020). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. PubMed Central. [Link]

-

Packer, A. M., et al. (2023). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. bioRxiv. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]

- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]

- 8. blog.addgene.org [blog.addgene.org]

- 9. Principles of designing interpretable optogenetic behavior experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Improving the temporal precision of Optovin-mediated activation

Topic: Improving Temporal Precision in Optovin Experiments

Status: Operational Version: 2.4 (Current)

Introduction: The Temporal Challenge

You are likely here because your Optovin experiments are suffering from "smearing"—signals that turn on too slowly or fail to shut off cleanly.

The Core Mechanism: Optovin is a reversible, photo-switchable ligand for the TRPA1 ion channel.[1] Upon absorption of violet light (~405 nm), it undergoes a photochemical reaction allowing it to bind transiently to redox-sensitive cysteine residues on the TRPA1 channel, opening the pore.